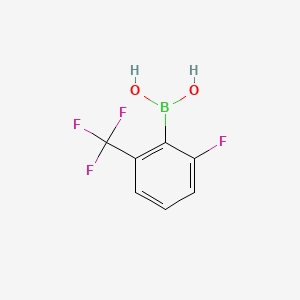
3-(4-氟苯基)吡啶
描述
3-(4-Fluorophenyl)pyridine is a compound with the CAS Number: 85589-65-7. It has a molecular weight of 173.19 . This compound belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines described in the literature . For instance, one study reported the synthesis of 38 pyrazolo [3,4- b ]pyridine derivatives based on scaffold hopping and computer-aid drug design . Another study reported the synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)pyridine is represented by the formula C11H8FN . The InChI key for this compound is UWTPPGDNJIIUBY-UHFFFAOYSA-N .It is stored at a temperature of 2-8°C . The compound appears as an off-white solid .
科学研究应用
-
Biomedical Applications of Pyrazolo[3,4-b]pyridines
- Application: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Method: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results: The biomedical applications of these compounds are vast and diverse, but the specific results or outcomes are not detailed in the source .
-
Antibacterial Studies of Pyrazolo[3,4-b]pyridine and Triazole Hybrids
- Application: The molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed, synthesized, and analyzed for their drug-like molecule nature and in vitro analyses for their inhibition potentials against S. aureus and K. pneumoniae .
- Method: The compounds were synthesized and then tested in vitro for their inhibition potentials .
- Results: The compounds 24 and 27 have been identified as the high potential molecules in this series based on in vitro experiments. Compound 24 has zone of inhibition values of 15 ± 0.82 mm and 14 ± 0.7 mm, whilst compound 27 has zone of inhibition values of 18 ± 0.95 mm and 16 ± 0.82 mm against S. aureus and K. pneumoniae, respectively .
-
Antimicrobial and Antiviral Activities of Pyridine Compounds
- Application: Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Method: The synthesis of these compounds involves various methods, including the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace, and the Hantzsch synthesis, which is a multicomponent reaction, starting from a β-ketoester, an aldehyde and ammonia .
- Results: The results of the antimicrobial and antiviral activities of these compounds are not detailed in the source .
-
Biological Potential of Indole Derivatives
- Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method: The synthesis of these compounds involves various methods, but the specific methods are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
-
Synthesis of Pyrazolo[3,4-b]pyridines for Biomedical Applications
- Application: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Method: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results: The biomedical applications of these compounds are vast and diverse, but the specific results or outcomes are not detailed in the source .
-
Antibacterial Studies of Pyrazolo[3,4-b]pyridine and Triazole Hybrids
- Application: The molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed, synthesized, and analyzed for their drug-like molecule nature and in vitro analyses for their inhibition potentials against S. aureus and K. pneumoniae .
- Method: The compounds were synthesized and then tested in vitro for their inhibition potentials .
- Results: The compounds 24 and 27 have been identified as the high potential molecules in this series based on in vitro experiments. Compound 24 has zone of inhibition values of 15 ± 0.82 mm and 14 ± 0.7 mm, whilst compound 27 has zone of inhibition values of 18 ± 0.95 mm and 16 ± 0.82 mm against S. aureus and K. pneumoniae, respectively .
安全和危害
属性
IUPAC Name |
3-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPPGDNJIIUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573910 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)pyridine | |
CAS RN |
85589-65-7 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

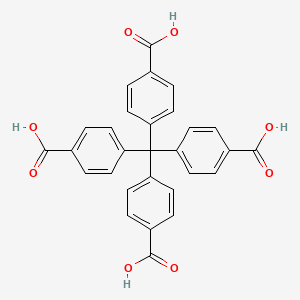
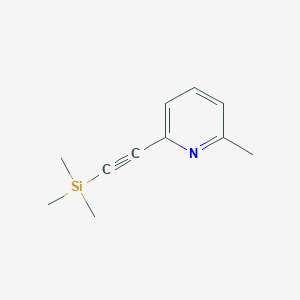
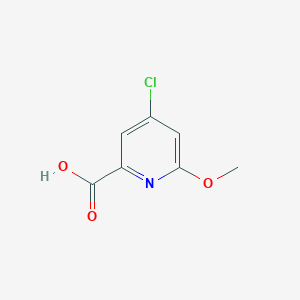
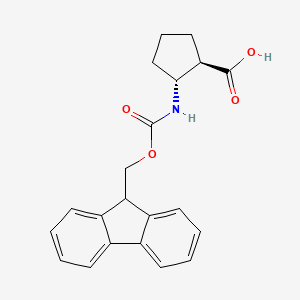
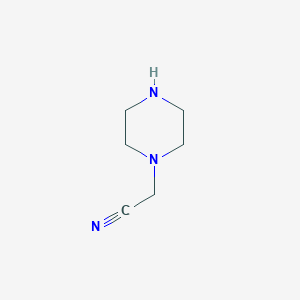
![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
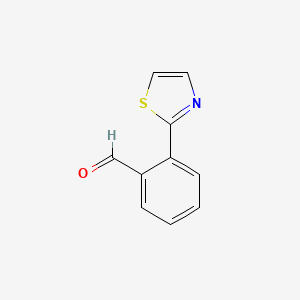
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
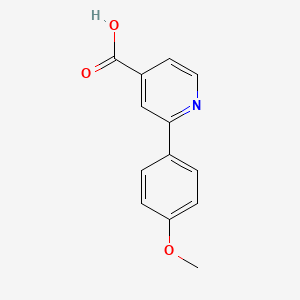
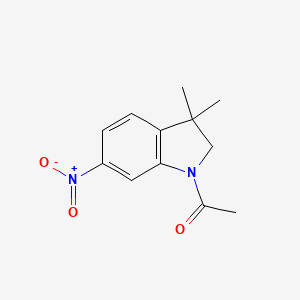
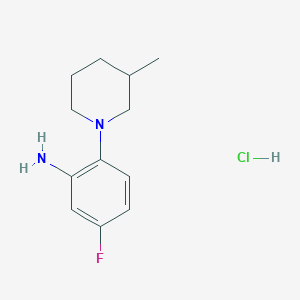
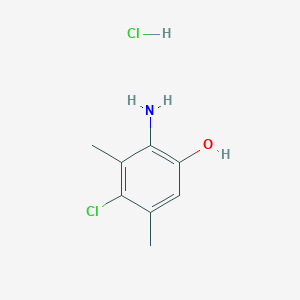
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
